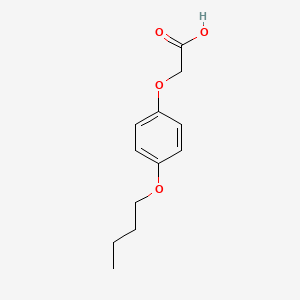

(4-Butoxyphenoxy)acetic acid

Description

(4-Butoxyphenoxy)acetic acid, also known as 2-(4-butoxyphenyl)acetic acid, is an organic compound with the molecular formula C₁₂H₁₆O₃ and CAS number 38559-81-8 . Structurally, it consists of a phenyl ring substituted with a butoxy group at the para position, linked to an acetic acid moiety via an ether bond. This compound is part of a broader class of phenoxyacetic acid derivatives, which are often utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and functional group compatibility .

Properties

IUPAC Name |

2-(4-butoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-8-15-10-4-6-11(7-5-10)16-9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKROMSAARMUYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191883 | |

| Record name | (4-Butoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38559-81-8 | |

| Record name | 2-(4-Butoxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38559-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxyphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Butoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-butoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butoxyphenoxy)acetic acid typically involves the reaction of 4-butoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-butoxyphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. This may involve the use of higher temperatures, controlled addition of reagents, and purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (4-Butoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of 4-butoxybenzoic acid or 4-butoxybenzaldehyde.

Reduction: Formation of (4-butoxyphenoxy)ethanol.

Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

(4-Butoxyphenoxy)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to phenoxyacetic acid derivatives.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various agrochemicals.

Mechanism of Action

The mechanism of action of (4-Butoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may mimic the action of natural plant hormones, leading to altered growth and development. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Butoxyphenoxy)acetic acid with structurally related phenoxyacetic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects on Solubility: The butoxy group in this compound increases hydrophobicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This property may favor applications in lipid-rich environments or non-polar solvents . Hydroxyl or carboxyl groups (e.g., in 2-(4-Ethoxy-3-hydroxyphenyl)acetic acid) enhance polarity and hydrogen-bonding capacity, improving aqueous solubility and reactivity in acid-base reactions .

Reactivity and Applications: Methoxy derivatives (e.g., (4-Methoxyphenoxy)acetic acid) are more reactive in electrophilic substitutions due to the electron-donating methoxy group, making them useful in polymer crosslinking . Sulfonamide-containing analogs (e.g., Methyl (4-{[(4-acetamidophenyl)sulfonyl]amino}phenoxy)acetate) exhibit enhanced binding to biological targets, such as enzymes or receptors, relevant to medicinal chemistry .

Thermodynamic and Kinetic Behavior: Studies on similar acetic acid derivatives (e.g., sludge-based biochar modified with acetic acid) suggest that functional groups like -COOH play a critical role in metal ion coordination, as seen in uranium adsorption mechanisms . By analogy, this compound’s carboxyl group may facilitate chelation or surface interactions in environmental remediation applications.

Research Findings and Mechanistic Studies

Adsorption Efficiency: Acetic acid-modified biochar (ASBB) demonstrated a 97.8% uranium removal rate at pH 6.0, attributed to pore expansion and -COOH group addition . Similar coordination mechanisms (monodentate binding via -COO⁻) may apply to this compound in heavy metal sequestration .

Synthetic Utility: Phenoxyacetic acid derivatives are key intermediates in synthesizing herbicides (e.g., 2,4-D) and anti-inflammatory drugs. The butoxy variant’s lipophilicity could optimize drug delivery systems or agrochemical formulations .

Spectroscopic Characterization: FTIR and XPS analyses of analogous compounds (e.g., ASBB-U) confirmed that carboxyl groups (-COOH) and aromatic ethers (-O-) dominate surface interactions, suggesting similar functional group behavior in this compound .

Biological Activity

(4-Butoxyphenoxy)acetic acid, also known as 4-tert-butylphenoxyacetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.26 g/mol

- CAS Registry Number : 1798-04-5

The compound features a phenoxy group attached to an acetic acid moiety, which contributes to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Antioxidant Activity : Some studies suggest that phenolic compounds exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is critical in preventing cellular damage and may play a role in various therapeutic applications .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions characterized by chronic inflammation .

- Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This activity may be attributed to its structural characteristics that allow it to interact with microbial membranes .

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies and Research Findings

-

Study on Antioxidant Activity :

A study investigated the antioxidant capacity of various phenolic compounds, including this compound. Results indicated significant radical scavenging activity, suggesting potential applications in food preservation and health supplements . -

Anti-inflammatory Research :

In vitro studies demonstrated that this compound could suppress the expression of inflammatory markers in human cell lines. This suggests a potential therapeutic role in treating inflammatory diseases such as arthritis and colitis . -

Antimicrobial Testing :

A series of experiments assessed the antimicrobial efficacy of this compound against common pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent .

Q & A

Q. What are the key physicochemical properties of (4-Butoxyphenoxy)acetic acid relevant to its handling in laboratory settings?

The compound’s handling requires attention to its solubility, stability, and reactivity. Based on structurally similar phenylacetic acid derivatives (e.g., [4-(Acetyloxy)phenyl]acetic acid), key properties include:

- Solubility : The butoxy group likely enhances lipophilicity compared to shorter alkoxy chains, increasing solubility in organic solvents like ethanol or DMSO. Aqueous solubility may be pH-dependent due to the carboxylic acid moiety .

- Stability : Storage under inert conditions (e.g., nitrogen atmosphere) is recommended to prevent oxidation. Stability in aqueous buffers should be tested at varying pH levels (e.g., 4–9) .

- Melting Point : Analogous compounds (e.g., 4-Chlorophenoxyacetic acid) exhibit melting points between 150–160°C, suggesting similar thermal behavior .

Q. How can researchers synthesize this compound, and what are the critical reaction parameters?

A plausible route involves:

Etherification : Reacting 4-butoxyphenol with chloroacetic acid under alkaline conditions (e.g., NaOH) to form the ether linkage.

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

Critical Parameters :

- Temperature : Maintain 60–80°C during etherification to balance reaction rate and side-product formation.

- pH : Alkaline conditions (pH >10) favor nucleophilic substitution but must avoid excessive base degradation .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .

- Reaction Monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track intermediate formation and minimize byproducts .

- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (phenol:chloroacetic acid) and solvent systems .

Q. How does the butoxy substituent influence the compound’s interaction with biological targets compared to other alkoxy groups?

The butoxy group’s longer alkyl chain increases steric bulk and lipophilicity, which may:

- Enhance Membrane Permeability : Higher logP values (predicted ~2.5–3.0) compared to shorter chains (e.g., methoxy: logP ~1.5) .

- Reduce Binding Affinity : Steric hindrance could limit interactions with hydrophilic active sites, as observed in chlorophenoxy derivatives .

Methodological Insight : Compare IC50 values in enzyme inhibition assays (e.g., cyclooxygenase) across alkoxy variants .

Q. What analytical techniques are most effective in characterizing this compound and detecting impurities?

- NMR Spectroscopy : 1H/13C NMR to confirm the butoxy chain (δ ~0.9–1.7 ppm for CH2/CH3) and acetic acid moiety (δ ~3.6–4.0 ppm for CH2COO) .

- Mass Spectrometry : High-resolution MS (ESI-negative mode) for molecular ion [M-H]− (expected m/z ~253.1) and fragmentation patterns .

- HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to quantify purity and detect phenolic byproducts .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Environmental Controls : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from external variables .

- Metabolite Profiling : Use liver microsomes or hepatocyte models to identify active metabolites that may contribute to divergent results .

- Dose-Response Studies : Establish linear vs. nonlinear activity trends, as non-monotonic responses are common in alkoxy-substituted compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.